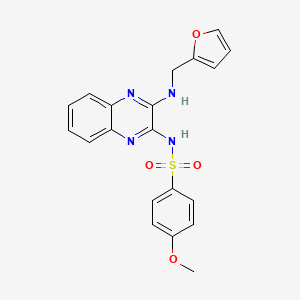
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide” is a novel structured small-molecule inhibitor of ADAM17 . It was designed and developed to repress ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs .
Synthesis Analysis
The compound was developed via pharmacophore modelling, molecular docking, and biochemical screening . It was augmented by substituting two important chemical groups [R1 and R2 of the quinoxaline-2,3-diamine (its chemical skeleton)] . Subsequently, serial homologs of the lead compound were used to obtain an optimized compound with high inhibitory activity compared with the leading compound against ADAM17 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinoxaline core and various functional groups attached. The molecular docking between ADAM17 and the lead compound explores the potential mechanism of the lead compound on ADAM17 .Applications De Recherche Scientifique
Biomonitoring and Carcinogenic Exposure
Research has demonstrated the presence and quantification of heterocyclic aromatic amines (HAAs), such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), in human biological samples. Studies like those by Bessette et al. (2009) have established methods for measuring HAAs in human hair, providing insights into the exposure levels to these compounds through diet. This approach offers a non-invasive means to monitor long-term exposure to potential carcinogens found in cooked meats and other foods (Bessette et al., 2009).
Pharmacokinetics in Clinical Contexts
Investigations into the pharmacokinetics of compounds similar in structure or function to N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide have been conducted. For instance, studies on moxifloxacin, a fluoroquinolone with a broad spectrum of activity, have examined its pharmacokinetics in patients undergoing continuous venovenous haemodiafiltration (CVVHDF). These studies contribute to our understanding of how such compounds are processed in the body, especially in critically ill patients with renal failure, informing dosing and administration strategies to optimize therapeutic outcomes (Fuhrmann et al., 2004).
Environmental Health and Exposure Studies
Research on the presence of perfluorinated compounds, including investigations into replacements for restricted substances, sheds light on the environmental and health impacts of chemical exposure. Studies such as those by Fromme et al. (2017) provide valuable data on the body burden of various perfluorinated substances in different populations, highlighting the importance of monitoring environmental contaminants and their potential health implications (Fromme et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a protein that plays a crucial role in the activation of the Notch pathway, which is necessary for cell survival and resistance to apoptosis .
Mode of Action
The compound, also known as Compound 2b , is a novel-structured small-molecule inhibitor of ADAM17 . It inhibits the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of non-small cell lung cancer (NSCLC) cells .
Biochemical Pathways
The compound affects the ADAM17/Notch pathway . By inhibiting ADAM17, it prevents the activation of the Notch pathway, which is known to induce the resistance of cancer cells to anti-tumor drugs .
Result of Action
The inhibition of ADAM17 by this compound leads to a decrease in the activation of the Notch pathway . This results in a reduction in the resistance of NSCLC cells to anti-tumor drugs , potentially improving the efficacy of cancer treatments.
Propriétés
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-27-14-8-10-16(11-9-14)29(25,26)24-20-19(21-13-15-5-4-12-28-15)22-17-6-2-3-7-18(17)23-20/h2-12H,13H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTNFZZRTYRHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2991672.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide](/img/structure/B2991676.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2991678.png)
![7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991681.png)


![propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2991687.png)


![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)

